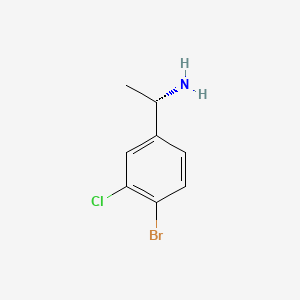
3-(Di-tert-butylphosphonium)propane sulfonate
描述
3-(Di-tert-butylphosphonium)propane sulfonate is a chemical compound known for its use in palladium-catalyzed cross-coupling reactions. It is also utilized in organic synthesis due to its stability and solubility properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-tert-butylphosphonium)propane sulfonate typically involves the reaction of di-tert-butylphosphine with propane sulfonic acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and moisture sensitivity . The compound is then purified to achieve a high purity level, often around 97% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield .
化学反应分析
Types of Reactions
3-(Di-tert-butylphosphonium)propane sulfonate undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.
Substitution Reactions: The compound can participate in substitution reactions where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under inert gas conditions to prevent oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific type of cross-coupling or substitution reaction being performed. Generally, the products are complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
3-(Di-tert-butylphosphonium)propane sulfonate has several scientific research applications:
作用机制
The mechanism of action of 3-(Di-tert-butylphosphonium)propane sulfonate involves its role as a ligand in palladium-catalyzed reactions. It coordinates with the palladium center, stabilizing the catalyst and facilitating the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
相似化合物的比较
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the sulfonate group, making it less soluble in water.
Propane sulfonic acid: Contains the sulfonate group but lacks the phosphonium group, limiting its use in catalysis.
Triphenylphosphine: Another common ligand in catalysis but with different solubility and reactivity properties.
Uniqueness
3-(Di-tert-butylphosphonium)propane sulfonate is unique due to its combination of the phosphonium and sulfonate groups, providing both stability and solubility. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, where it enhances the efficiency and selectivity of the catalyst .
属性
IUPAC Name |
3-ditert-butylphosphaniumylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPRWMRUCIEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](CCCS(=O)(=O)[O-])C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8048117.png)

![4-(Benzyloxy)benzo[b]thiophene](/img/structure/B8048135.png)
![2-cyclopropyl-6-[(4-methoxy-2,5-dimethylphenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B8048138.png)


